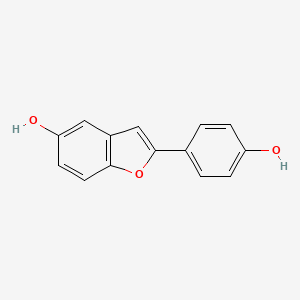

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Descripción general

Descripción

2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL es un compuesto orgánico que pertenece a la clase de flavonoides de 2-arilbenzofurano . Tiene una fórmula molecular de C14H10O3 y un peso molecular de 226.227 Da . Este compuesto es conocido por su estructura única, que incluye un anillo de benzofurano fusionado con un grupo fenilo y un grupo hidroxilo en posiciones específicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL típicamente involucra la ciclación de precursores apropiados bajo condiciones específicas. Un método común es la ciclación de o-hidroxiaril cetonas con fenilacetilenos en presencia de un catalizador . Esta reacción se puede llevar a cabo bajo síntesis asistida por microondas (MWI) para mejorar el rendimiento y reducir el tiempo de reacción .

Métodos de Producción Industrial

La producción industrial de 2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar aún más la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados dihidro.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de benzofurano.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Varios derivados de benzofurano sustituidos.

Aplicaciones Científicas De Investigación

2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL implica su interacción con objetivos moleculares y vías específicos:

Objetivos Moleculares: El compuesto se une al receptor de estrógeno beta (ESR2) y activa la expresión de genes que contienen elementos de respuesta a estrógenos (ERE).

Vías Implicadas: La activación de las vías del receptor de estrógenos conduce a varios efectos biológicos, incluida la inhibición del crecimiento celular y la apoptosis.

Comparación Con Compuestos Similares

2-(4-HIDROXI-FENIL)BENZOFURAN-5-OL se puede comparar con otros compuestos similares, como:

2-Fenilbenzofurano: Carece del grupo hidroxilo, lo que da como resultado diferentes propiedades químicas y biológicas.

4-Hidroxibenzofurano: Tiene un grupo hidroxilo en una posición diferente, lo que lleva a variaciones en la reactividad y la actividad biológica.

Lista de Compuestos Similares

- 2-Fenilbenzofurano

- 4-Hidroxibenzofurano

- Derivados de benzofurano con varios sustituyentes

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNNDCMXZYWCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349669 | |

| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52814-86-5 | |

| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

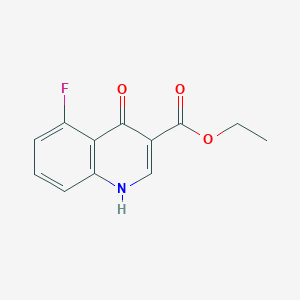

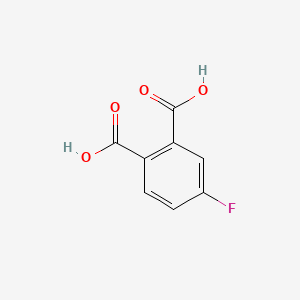

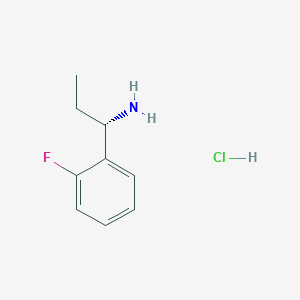

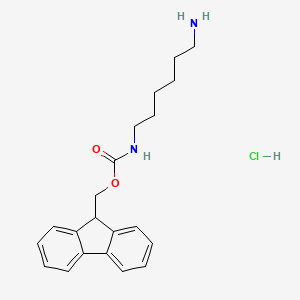

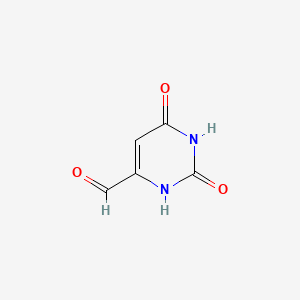

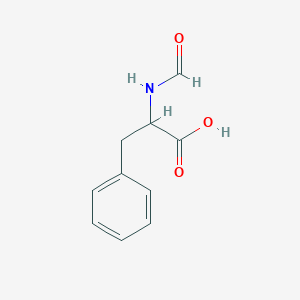

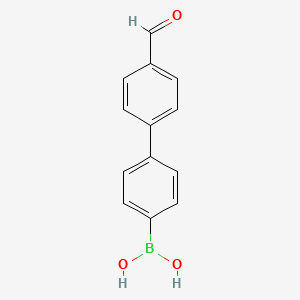

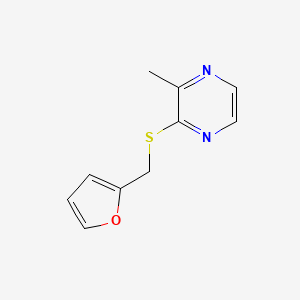

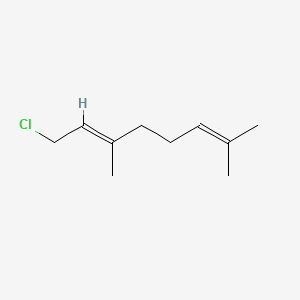

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B3021422.png)